(5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 618078-25-4
VCID: VC15597028
InChI: InChI=1S/C25H23N3O4S/c1-4-12-31-19-11-10-16(13-20(19)30-5-2)14-21-24(29)28-25(33-21)26-23(27-28)22-15(3)17-8-6-7-9-18(17)32-22/h6-11,13-14H,4-5,12H2,1-3H3/b21-14+
SMILES:
Molecular Formula: C25H23N3O4S
Molecular Weight: 461.5 g/mol

(5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.: 618078-25-4

Cat. No.: VC15597028

Molecular Formula: C25H23N3O4S

Molecular Weight: 461.5 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 618078-25-4

Specification

CAS No. 618078-25-4
Molecular Formula C25H23N3O4S
Molecular Weight 461.5 g/mol
IUPAC Name (5E)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C25H23N3O4S/c1-4-12-31-19-11-10-16(13-20(19)30-5-2)14-21-24(29)28-25(33-21)26-23(27-28)22-15(3)17-8-6-7-9-18(17)32-22/h6-11,13-14H,4-5,12H2,1-3H3/b21-14+
Standard InChI Key YQDNWMISUDCUNQ-KGENOOAVSA-N
Isomeric SMILES CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2)OCC
Canonical SMILES CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2)OCC

Introduction

Structural Elucidation and Molecular Characteristics

The molecular formula of the compound is C₂₅H₂₃N₃O₄S, with a molecular weight of 461.53 g/mol . Its IUPAC name, (E)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)- thiazolo[3,2-b] triazol-6-one, reflects its intricate architecture. Key structural features include:

  • A thiazolo[3,2-b] triazol-6(5H)-one core, which combines thiazole and triazole rings fused at specific positions.

  • A 3-methylbenzofuran-2-yl group at position 2 of the triazole ring, contributing aromaticity and steric bulk.

  • A (3-ethoxy-4-propoxybenzylidene) substituent at position 5, featuring a conjugated alkoxy-substituted benzylidene moiety .

The SMILES string CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2 encodes the stereochemistry and connectivity, while the InChIKey XGTCJOQAVZSNRB-CPNJWEJPSA-N provides a unique identifier for computational studies .

Synthesis and Chemical Reactivity

While no direct synthetic protocol for this compound is documented, analogous thiazolo-triazole derivatives are typically synthesized via one-pot multicomponent reactions. For example, thiazolo[3,2-b][1,2,] triazoles are often prepared by condensing triazole-thione precursors with aldehydes and α-halo carbonyl compounds under acidic conditions .

A plausible route for synthesizing the target molecule involves:

  • Preparation of 2-(3-methylbenzofuran-2-yl)-1,2,4-triazole-5-thione via cyclization of hydrazine derivatives with carbon disulfide.

  • Aldol condensation with 3-ethoxy-4-propoxybenzaldehyde to introduce the benzylidene group.

  • Cyclocondensation with monochloroacetic acid or analogous reagents to form the thiazole ring .

Reaction conditions such as acetic anhydride, sodium acetate, and elevated temperatures (80–100°C) are critical for achieving high yields .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Mass spectrometric studies of related compounds reveal adduct-specific CCS values, which are vital for metabolite identification. For the target compound’s structural analogs, CCS values range as follows :

Adductm/zCCS (Ų)
[M+H]⁺418.12200198.0
[M+Na]⁺440.10394214.9
[M+NH₄]⁺435.14854205.6
[M-H]⁻416.10744204.4

These data suggest moderate polarity, aligning with the compound’s alkoxy substituents.

Solubility and Lipophilicity

Future Directions

  • Synthetic Optimization: Development of scalable, high-yield routes using green chemistry principles.

  • Pharmacological Screening: Evaluation of anti-inflammatory, antimicrobial, and anticancer activities in vitro and in vivo.

  • Computational Modeling: Molecular docking studies to identify putative targets (e.g., cyclooxygenase-2, bacterial topoisomerases).

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